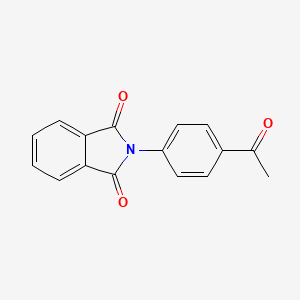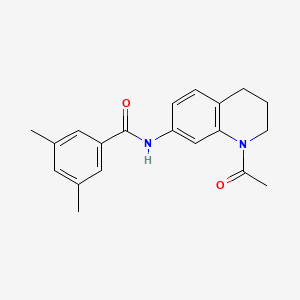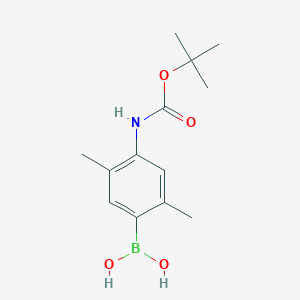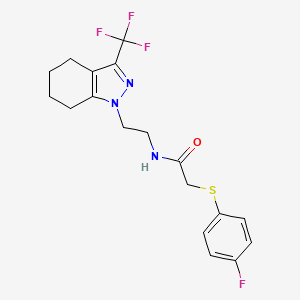![molecular formula C22H27FN4O4 B2878295 tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate CAS No. 2034275-08-4](/img/structure/B2878295.png)
tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
Synthesis and Characterization
Tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate, due to its complex structure, is likely to be involved in advanced synthesis and characterization studies. For example, the synthesis and characterization of similar complex compounds involve condensation reactions, spectral evidence such as LCMS, NMR, and IR, and X-ray diffraction studies to confirm their structures. These processes are crucial for understanding the molecular framework and potential applications of such compounds in scientific research (Sanjeevarayappa et al., 2015).
Biological Evaluation
Compounds with intricate structures like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate are often evaluated for biological activities. These evaluations can include in vitro antibacterial and anthelmintic activities, where the compound's effectiveness against various bacterial strains and parasites is tested. Such studies help in determining the potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).
Metabolic Pathway Exploration
Research on compounds like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxylate often extends to exploring their metabolic pathways. Understanding how these compounds are metabolized in the body can provide insights into their pharmacokinetics and potential therapeutic uses. For instance, studies on similar compounds have identified major metabolic reactions such as hydroxylation, carbonyl reduction, and decarboxylation, which are pivotal in assessing the compound's bioavailability and efficacy (Yoo et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxylate is often analyzed using advanced techniques such as X-ray crystallography. This analysis can reveal details about the compound's crystalline form, molecular packing, and intermolecular interactions, which are essential for understanding its chemical properties and potential applications in material science or drug design (Didierjean et al., 2004).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluoro group, and the coupling of the piperidine ring with the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the stability
特性
IUPAC Name |
tert-butyl 3-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4/c1-22(2,3)31-21(30)26-9-4-5-14(11-26)19(28)25-10-8-17-16(13-25)20(29)27-12-15(23)6-7-18(27)24-17/h6-7,12,14H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPNVSTZTHTFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2878220.png)
![2-[(2-fluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2878221.png)


![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![8-(5-chloro-2-methoxybenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2878231.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2878233.png)


